molecular formula C6H8BrF2NO2 B6360166 2-Bromo-2,2-difluoro-1-morpholinoethanone CAS No. 149229-27-6

2-Bromo-2,2-difluoro-1-morpholinoethanone

Cat. No. B6360166
CAS RN: 149229-27-6
M. Wt: 244.03 g/mol
InChI Key: NHYQRYFTEZPSLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Bromo-2,2-difluoro-1-morpholinoethanone is a chemical compound with the formula C₆H₈BrF₂NO₂. It has a molecular weight of 244.034 g/mol . It’s used for research purposes .


Molecular Structure Analysis

The molecular structure of 2-Bromo-2,2-difluoro-1-morpholinoethanone is represented by the formula C₆H₈BrF₂NO₂ .


Chemical Reactions Analysis

This compound is used in efficient difluoroalkylation of aryl boronic acids via palladium catalysis . It also contributes to the formation of novel, moisture-stable bromodifluoromethylated phosphonate, ester, and amide .


Physical And Chemical Properties Analysis

This compound is a colorless liquid . It has a density of 1.695 at 20 °C . The vapor pressure is 0.00164 mmHg .

Scientific Research Applications

  • Chemosensor Development :

    • Maity et al. (2021) developed a dual chemosensor using a derivative of morpholinoethanone for detecting Zn2+ and H2AsO4– ions, highlighting its potential in biological applications (Maity, Mandal, Guha, & Roy, 2021).
  • Synthesis of Morpholine Derivatives :

    • D’hooghe et al. (2006) explored the synthesis of cis-3,5-disubstituted morpholine derivatives, demonstrating the utility of morpholine-based compounds in complex organic syntheses (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).
  • Photocatalytic Reactions :

    • Zeng et al. (2022) utilized a bromo-difluoro compound in photocatalytic reactions with N-aryl amino acids, showcasing its use in creating complex organic structures (Zeng, Li, Chen, & Zhou, 2022).
  • Synthesis of Fluorinated Analogs :

  • Reactions with Sulfur Dioxide :

    • Luo et al. (2015) described a reaction involving a morpholine compound with sulfur dioxide, leading to the formation of benzo[b]thiophene 1,1-dioxides (Luo, Pan, Chen, Yao, & Wu, 2015).
  • Pharmaceutical Synthesis :

    • Bin (2010) reported on the synthesis of 2-(2-fluorophenyl)-3,5-dimethyl-2-morpholinol hydrochloride, demonstrating the compound's application in pharmaceutical synthesis (Bin, 2010).
  • Synthesis of Organic Compounds :

  • Catalysis and Chemical Transformations :

    • Potkin et al. (2007) explored the reactions of certain bromo-esters with morpholine, contributing to our understanding of catalysis and chemical transformations (Potkin, Petkevich, & Kurman, 2007).
  • Synthesis of Difluoroallenes :

    • Oh et al. (2012) developed methods for the difluorovinylidenation of carbonyl compounds to synthesize 1,1-difluoroallenes, utilizing related bromo-difluoro compounds (Oh, Fuchibe, Yokota, & Ichikawa, 2012).

Safety and Hazards

This compound is for research use only and should be handled with caution . It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-bromo-2,2-difluoro-1-morpholin-4-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrF2NO2/c7-6(8,9)5(11)10-1-3-12-4-2-10/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHYQRYFTEZPSLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C(F)(F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8BrF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-2,2-difluoro-1-morpholinoethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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